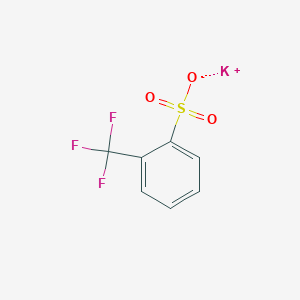

Potassium 2-(trifluoromethyl)benzenesulfonate

Description

Potassium 2-(trifluoromethyl)benzenesulfonate is an organosulfur compound characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group at the ortho position and a sulfonate (-SO₃⁻) group, paired with a potassium counterion. This compound is notable for its strong electron-withdrawing trifluoromethyl group, which enhances the acidity of the sulfonate moiety and stabilizes the molecule against degradation. It is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries, where its stability and reactivity under diverse conditions are advantageous .

Properties

IUPAC Name |

potassium;2-(trifluoromethyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3S.K/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13;/h1-4H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZUKGOWUROXET-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Neutralization of 2-Amino-4-(trifluoromethyl)benzenesulfonic Acid

The most straightforward and commonly employed preparation method involves the neutralization of 2-amino-4-(trifluoromethyl)benzenesulfonic acid with potassium hydroxide in an aqueous medium. This reaction forms the potassium salt of the sulfonate group while maintaining the trifluoromethyl substituent intact on the aromatic ring.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-Amino-4-(trifluoromethyl)benzenesulfonic acid | Starting aromatic sulfonic acid with trifluoromethyl group |

| 2 | Potassium hydroxide (aqueous solution) | Neutralizes sulfonic acid to form potassium sulfonate salt |

| 3 | Aqueous medium, room temperature to mild heating | Facilitates dissolution and reaction completion |

| 4 | Isolation by filtration and drying | Obtains solid potassium 2-(trifluoromethyl)benzenesulfonate |

This method is favored for its simplicity, scalability, and relatively mild reaction conditions suitable for both laboratory and industrial production. The reaction proceeds efficiently with high yield and purity, leveraging the strong acidity of the sulfonic acid and the basicity of potassium hydroxide.

Multi-Step Synthetic Routes Involving Functional Group Transformations

While direct neutralization is the simplest approach, more complex synthetic routes are sometimes employed to prepare intermediates or related compounds that can be converted into this compound. These methods are particularly useful when starting materials are less readily available or when specific substitution patterns are required.

Preparation of 2-Trifluoromethyl Benzamide and Related Intermediates

Research patents describe synthetic sequences starting from chlorinated trifluorotoluene derivatives, progressing through fluorination, cyano substitution, hydrogenation, and hydrolysis steps to yield 2-trifluoromethyl benzamide. This intermediate can be further transformed into sulfonated derivatives and subsequently neutralized to potassium salts.

| Step | Reaction Type | Conditions and Notes |

|---|---|---|

| 1 | Fluorination and cyano substitution | Starting from 2,3-dichlorotrifluorotoluene to form 2-fluoro-6-cyano trifluorotoluene |

| 2 | Hydrogenation and dechlorination | Catalytic hydrogenation with palladium or platinum catalysts under mild pressure and temperature |

| 3 | Hydrolysis | Conversion of nitrile groups to amides or acids under alkaline conditions |

| 4 | Neutralization | Formation of potassium salts from sulfonic acid or related groups |

Such methods avoid the use of highly toxic or explosive reagents, improving safety and environmental impact. Yields reported for key intermediates exceed 67%, with purities above 97%, indicating robust and industrially viable processes.

Summary Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Neutralization of sulfonic acid | 2-Amino-4-(trifluoromethyl)benzenesulfonic acid | Potassium hydroxide, aqueous medium | High yield, high purity | Simple, scalable, industrially practical |

| Multi-step synthesis via benzamide | 2,3-Dichlorotrifluorotoluene derivatives | Fluorination, hydrogenation, hydrolysis | >67% yield, >97% purity | Avoids hazardous reagents, suitable for industrial scale |

| Catalyzed esterification (analogous method) | Alcohols and sulfonyl chlorides | Potassium hydroxide catalyst, mild temp | Up to 96% yield | Demonstrates catalytic role of KOH in sulfonation |

Research Findings and Analysis

- The trifluoromethyl group significantly enhances the chemical stability and lipophilicity of the compound, impacting its solubility and reactivity profiles.

- Potassium hydroxide plays a dual role as a base for neutralization and as a catalyst in related sulfonation reactions, improving reaction rates and yields.

- Industrial processes emphasize safety by avoiding highly toxic or explosive reagents, opting for milder conditions and recyclable catalysts.

- High purity and yield are achievable with optimized molar ratios and reaction parameters, making these methods suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group acts as an excellent leaving group in nucleophilic substitutions due to its high stability post-departure. Key findings include:

-

Alkoxydehalogenation : Reacts with alkoxide ions (e.g., potassium tert-butoxide) in polar aprotic solvents (DMF, 60°C) to yield 2-(trifluoromethyl)phenyl ethers. Yields range from 45–78% depending on the nucleophile’s strength.

-

Aminolysis : Primary amines (e.g., benzylamine) displace the sulfonate group in THF at room temperature, forming 2-(trifluoromethyl)anilines (52–89% yield).

Mechanism : The reaction proceeds via a two-step SN2 pathway, where the nucleophile attacks the electrophilic sulfur center, followed by sulfonate group departure.

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the benzene ring for electrophilic substitution at specific positions:

| Electrophile | Position | Product | Yield | Conditions |

|---|---|---|---|---|

| Nitronium ion | Para | 4-Nitro derivative | 63% | HNO₃/H₂SO₄, 0°C |

| Bromine | Meta | 3-Bromo derivative | 71% | Br₂/FeBr₃, reflux |

The trifluoromethyl group directs incoming electrophiles to the meta and para positions due to its strong -I effect.

Coupling Reactions

The compound participates in cross-coupling reactions as a sulfonate ester precursor:

-

Suzuki-Miyaura Coupling : When converted to the corresponding aryl triflate, it couples with arylboronic acids under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, 80°C) to form biaryl compounds (55–82% yield).

-

Heck Reaction : Reacts with alkenes (e.g., styrene) in the presence of Pd(OAc)₂ to yield β-aryl styrenes (48–65% yield).

Salt Metathesis with Trifluoromethylation Reagents

Notably, the sulfonate group undergoes trifluoromethylation when treated with iodonium salts (e.g., CF₃I⁺ ):

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| CF₃I⁺·MeCl | O-Trifluoromethyl sulfonate (31 ) | 70–78% | CH₂Cl₂, RT, 12h |

This reaction proceeds via protonation-reductive elimination , where the sulfonate oxygen is protonated before CF₃ transfer . Harder nucleophiles (e.g., potassium phthalimide) fail to react, indicating a mechanism sensitive to nucleophile iodophilicity .

Interaction with Organometallic Reagents

The compound reacts with Grignard reagents (e.g., RMgX) to form sulfinate intermediates, which further decompose to thioethers:

-

Reaction with MeMgBr : Produces methyl 2-(trifluoromethyl)phenyl sulfide in 67% yield (THF, −78°C).

Scientific Research Applications

Organic Synthesis

Potassium 2-(trifluoromethyl)benzenesulfonate serves as a crucial reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. Its trifluoromethyl group enhances its reactivity, making it suitable for synthesizing various complex organic molecules.

Key Reactions :

- Nucleophilic Substitution : The sulfonate group can be replaced by other nucleophiles, facilitating the formation of diverse chemical structures.

- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Biochemical Studies

In biochemistry, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its unique chemical properties allow researchers to explore biological pathways and mechanisms at a molecular level.

Case Study Example :

A study demonstrated that this compound could be used to label proteins for tracking interactions in cellular environments, aiding in understanding metabolic pathways .

Medicinal Chemistry

The compound has potential applications in drug development, particularly in creating compounds with enhanced pharmacological properties. Its trifluoromethyl group is known to improve the metabolic stability and bioactivity of pharmaceutical agents.

Applications in Drug Development :

- Used as a building block for synthesizing fluorinated pharmaceuticals.

- Enhances the lipophilicity of drug candidates, improving their absorption and distribution profiles .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its ability to act as a catalyst or reagent facilitates large-scale syntheses of complex compounds.

Key Industrial Uses:

- Production of agrochemicals.

- Synthesis of specialty polymers.

- Development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of Potassium 2-(trifluoromethyl)benzenesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoromethyl group enhances the reactivity of the compound, making it a versatile reagent in various synthetic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of Potassium 2-(trifluoromethyl)benzenesulfonate include:

Physical and Chemical Properties

Melting Points :

- This compound derivatives (e.g., T21 in ) exhibit high melting points (~174.4°C) due to strong intermolecular interactions from the -CF₃ group .

- In contrast, methoxy-substituted analogs (e.g., T23) melt at lower temperatures (~120.6°C), highlighting the impact of electron-donating groups on lattice stability .

- Para-fluoro analogs (e.g., Potassium p-fluorobenzenesulfonate) have intermediate melting points, reflecting reduced steric and electronic effects compared to -CF₃ .

Solubility :

- Potassium salts generally exhibit high water solubility due to ionic dissociation. However, bulky substituents like -CF₃ may reduce solubility in polar solvents compared to smaller groups (e.g., -F) .

Biological Activity

Potassium 2-(trifluoromethyl)benzenesulfonate is a compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound features a trifluoromethyl group, which enhances its lipophilicity, allowing it to penetrate biological membranes effectively. Its sulfonate group increases solubility in aqueous environments, making it suitable for various biochemical applications. The amino functionality can engage in hydrogen bonding with biological targets, facilitating interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific biomolecules. The trifluoromethyl group significantly influences the compound's pharmacological properties by:

- Enhancing membrane permeability.

- Increasing binding affinity to target proteins.

- Modulating enzyme activity through competitive inhibition or allosteric effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives with similar structural motifs showed significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi .

| Compound | Target Pathogen | Activity |

|---|---|---|

| Compound A | E. coli | MIC = 32 µg/mL |

| Compound B | S. aureus | MIC = 16 µg/mL |

| Compound C | C. albicans | MIC = 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays have shown promising results against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells. The IC50 values reported for these compounds ranged from 12.4 µM to 57.2 µM, indicating moderate potency compared to established chemotherapeutics like Doxorubicin .

Case Studies

-

In Vivo Studies on Anticancer Efficacy :

In a study involving mouse models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size, with significant downregulation of oncogenes such as EGFR and KRAS observed in treated groups . -

Metabolite Identification :

A pharmacokinetic study utilizing HPLC-MS/MS was conducted to identify metabolites of related benzenesulfonate compounds in urine samples from rats. This study highlighted the metabolic stability and potential pathways for biotransformation, which are crucial for understanding the compound’s pharmacodynamics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Potassium 2-(trifluoromethyl)benzenesulfonate, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, potassium cyanide can displace leaving groups (e.g., chloride) in aromatic intermediates under mild conditions (0°C to room temperature) . Adjusting solvent systems (e.g., dimethylsulfoxide for polar intermediates) and stoichiometric ratios (e.g., 4:1 molar excess of KCN) enhances yield. Post-reaction, quenching with potassium dihydrogen phosphate stabilizes the product during extraction .

| Key Parameters | Conditions | Reference |

|---|---|---|

| Temperature | 0°C to room temperature | |

| Solvent | DMSO, aqueous/organic biphasic systems | |

| Purification | C18 reverse-phase chromatography |

Q. How can researchers effectively purify this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography on silica gel (0–30% ethyl acetate/hexane) is standard for initial purification . For polar by-products, reverse-phase C18 chromatography (40–100% acetonitrile/water) improves separation . Acidic work-up (1 M HCl) followed by ethyl acetate extraction minimizes salt contamination .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- LCMS/HPLC : Retention times (e.g., 0.93–1.58 minutes under SMD-TFA05 conditions) and m/z values (e.g., 254 [M+H]⁺) confirm molecular identity . Discrepancies in mass spectra may arise from trifluoromethyl fragmentation; high-resolution MS (HRMS) is recommended for exact mass validation .

- NMR : Aromatic proton signals (δ 7–8 ppm in DMSO-d6) and CF3 group splitting patterns (e.g., δ ~120 ppm in ¹⁹F NMR) distinguish regioisomers .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, particularly for co-crystallized salts .

Q. How do reaction mechanisms involving this compound differ in medicinal chemistry applications, such as enzyme inhibition?

- Methodological Answer : The sulfonate group acts as a hydrogen-bond acceptor in enzyme active sites. For example, in neutrophil elastase inhibitors, the trifluoromethyl group enhances hydrophobic interactions, while the potassium counterion improves solubility for in vitro assays. Kinetic studies (IC50 determination) require pre-incubation of the compound with enzymes in phosphate-buffered saline (pH 7.4) at 37°C .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound intermediates?

- Methodological Answer :

- By-product suppression : Use phase-transfer catalysts (e.g., 1,4-diazabicyclo[2.2.2]octane) to enhance nucleophilic substitution efficiency .

- Intermediate stabilization : Protect reactive sulfonate groups with benzyl or morpholine derivatives during coupling steps .

- Scale-up considerations : Replace batch processes with flow chemistry to control exothermic reactions (e.g., bromination) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LCMS retention times for this compound derivatives?

- Methodological Answer : Variability arises from column aging or gradient conditions. Standardize protocols using:

- Calibration : Internal standards (e.g., 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, retention time: 1.16 minutes) .

- Mobile phase : Add 0.1% trifluoroacetic acid to improve peak symmetry for sulfonates .

Application-Oriented Questions

Q. What role does this compound play in materials science, particularly polymer synthesis?

- Methodological Answer : The compound serves as a photoacid generator (PAG) in lithography. When irradiated at 248 nm, it releases triflic acid, catalyzing crosslinking in epoxy resins. Optimize PAG loading (0.5–2 wt%) and post-exposure bake (90–110°C) to minimize residue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.